Glycolide

Description

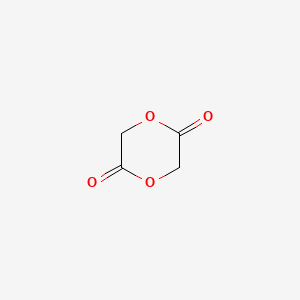

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3-1-7-4(6)2-8-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDVKSZUMVYZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26202-08-4 | |

| Record name | Glycolide polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26202-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060115 | |

| Record name | 1,4-Dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-97-6 | |

| Record name | Glycolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABH001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRZ676PGU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

glycolide synthesis from glycolic acid

An In-depth Technical Guide to the Synthesis of Glycolide from Glycolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from glycolic acid, a critical process for the production of biocompatible and biodegradable polymers like polyglycolic acid (PGA) and poly(lactic-co-glycolic acid) (PLGA). These polymers are extensively used in biomedical applications such as sutures, drug delivery systems, and tissue engineering scaffolds.[1][2] The purity of this compound is a crucial factor that significantly influences the molecular weight and properties of the final polymer.[1][2]

Overview of the Synthesis Pathway

The conversion of glycolic acid to its cyclic dimer, this compound, is typically a two-step process. The first step involves the removal of water from glycolic acid to form low-molecular-weight oligomers of glycolic acid (GAO). The second step is the catalytic thermal depolymerization of these oligomers to yield the crude this compound, which is then purified.

Caption: General two-step synthesis pathway of this compound from glycolic acid.

Experimental Protocols

This section details the experimental procedures for the key stages of this compound synthesis.

Synthesis of Glycolic Acid Oligomers (GAO)

The initial step is the condensation of an aqueous solution of glycolic acid to form oligomers. This can be performed with or without modifiers.

Protocol for Unmodified GAO Synthesis:

-

Place a 70% aqueous solution of glycolic acid into a reaction flask.

-

Heat the solution with a gradual temperature increase from 130°C to 180°C.

-

Simultaneously, reduce the pressure from atmospheric pressure down to 100-500 mbar.

-

Continue this process for approximately 5 hours to remove water and promote oligomerization.[1]

Protocol for Modified GAO Synthesis (using Polyhydric Alcohols):

-

Combine a 70% aqueous solution of glycolic acid with a polyhydric alcohol (e.g., ethylene glycol, propylene glycol, or glycerol) in a molar ratio of 17:1 (glycolic acid:modifier).[1]

-

Place the mixture in a reaction flask.

-

Heat the mixture from 130°C to 180°C under a reduced pressure of 100-500 mbar for 5 hours.[1] The modifier helps to control the molecular weight of the oligomers and reduce their crystallinity.[1][2]

Catalytic Depolymerization of GAO to this compound

The synthesized GAO is then depolymerized under heat and vacuum in the presence of a catalyst to produce this compound.

References

glycolide chemical structure and properties

An In-Depth Technical Guide to the Chemical Structure and Properties of Glycolide

Introduction

This compound, systematically known as 1,4-dioxane-2,5-dione, is the cyclic diester of glycolic acid.[1][2] It is a white crystalline solid that serves as a crucial monomer for the synthesis of biodegradable polymers, most notably polyglycolic acid (PGA) and its copolymers like poly(lactic-co-glycolic acid) (PLGA).[1][3][4] Due to the biocompatibility and biodegradability of these polymers, this compound is a compound of significant interest in the biomedical, pharmaceutical, and materials science fields.[1][3] Its polymers degrade into glycolic acid, which is a natural metabolite in the body, ultimately breaking down into carbon dioxide and water.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound possesses a six-membered ring structure containing two ester linkages.[1][2] Its chemical formula is C₄H₄O₄.[1][3][5]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1,4-dioxane-2,5-dione[6] |

| CAS Number | 502-97-6[6][7] |

| Molecular Formula | C₄H₄O₄[1][3][5][6][7] |

| Molecular Weight | 116.07 g/mol [6][7] |

| Synonyms | p-Dioxane-2,5-dione, Glycollide[6][7] |

Physical and Chemical Properties

This compound is a white crystalline substance.[1] Its key chemical feature is its susceptibility to ring-opening polymerization, which is the basis for its widespread use in producing biodegradable polyesters.[1]

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline solid or pellets[1][5][8] |

| Melting Point | 82-87 °C[4][5][7][8] |

| Boiling Point | 330 °C[5] |

| Density | 1.530 g/cm³ at 25 °C (for polythis compound)[9] |

| Purity (Medical Grade) | ≥ 99.5%[4][8] |

| Moisture Content | < 0.02%[8] |

Table 3: Solubility of this compound

| Solvent | Solubility |

| Water | Limited solubility[5] |

| Ethanol | Soluble[5] |

| Acetone | Soluble[5] |

| Ethyl Acetate | Soluble[5][10] |

| Dichloromethane | Soluble |

| Highly Fluorinated Solvents (e.g., HFIP) | Soluble (for polythis compound)[9] |

Spectroscopic Data

Spectroscopic methods are essential for the characterization of this compound and its polymers.

Table 4: Spectroscopic Data for this compound

| Technique | Observation |

| ¹H NMR (CDCl₃) | A singlet is typically observed around 4.8 ppm, corresponding to the four equivalent protons of the two methylene groups (-CH₂-).[11][12] |

| ¹³C NMR (CDCl₃) | A signal for the methylene carbons appears around 60 ppm, and a signal for the carbonyl carbons is observed around 165 ppm. |

| FTIR (cm⁻¹) | A strong absorption band is observed around 1760 cm⁻¹ due to the C=O stretching of the ester groups.[13] Stretching bands for C-H groups are seen in the region of 2950-3000 cm⁻¹.[13] |

Synthesis and Polymerization

Synthesis of this compound

This compound is primarily synthesized through a two-step process:

-

Polycondensation of Glycolic Acid: Glycolic acid undergoes dehydration and polycondensation to form low molecular weight oligomers of polyglycolic acid.[3][10]

-

Depolymerization: The polyglycolic acid oligomers are then subjected to thermal depolymerization under vacuum, where the cyclic dimer (this compound) is formed and distilled off.[2][10][14]

Alternative methods include the self-condensation of the sodium salt of chloroacetic acid.[2]

Ring-Opening Polymerization of this compound

One of the most significant properties of this compound is its ability to undergo ring-opening polymerization (ROP) to produce high molecular weight polyglycolic acid (PGA).[1][9] This reaction is typically catalyzed by organometallic compounds, with stannous octoate (tin(II) 2-ethylhexanoate) being one of the most common and effective catalysts due to its high reactivity and low toxicity.[9][15]

Caption: Ring-opening polymerization of this compound to form PGA.

Experimental Protocol: Ring-Opening Polymerization of this compound

This protocol describes a typical lab-scale synthesis of polyglycolic acid (PGA) from this compound via ring-opening polymerization using stannous octoate as a catalyst.

Materials:

-

This compound (high purity, ≥ 99.5%)

-

Stannous octoate (Sn(Oct)₂, tin(II) 2-ethylhexanoate)

-

Benzyl alcohol (initiator, optional, for molecular weight control)

-

Toluene (for catalyst solution)

-

Argon or Nitrogen gas (inert atmosphere)

-

Schlenk flask and line

Procedure:

-

Drying of Glassware: All glassware should be thoroughly dried in an oven at >100 °C overnight and then cooled under a stream of dry inert gas (argon or nitrogen).

-

Monomer and Catalyst Preparation:

-

Place the desired amount of high-purity this compound into the Schlenk flask.

-

The monomer-to-catalyst molar ratio typically ranges from 1,000:1 to 20,000:1, depending on the desired molecular weight and reaction rate.

-

Prepare a stock solution of stannous octoate in dry toluene (e.g., 0.1 M) for accurate addition.

-

-

Reaction Setup:

-

The Schlenk flask containing the this compound is connected to a Schlenk line to maintain an inert atmosphere.

-

The flask is heated in an oil bath to a temperature above the melting point of this compound but typically in the range of 150-200 °C.[16]

-

-

Initiation and Polymerization:

-

Once the this compound has melted and reached the desired reaction temperature, the calculated amount of the stannous octoate solution is injected into the flask via a syringe.

-

If benzyl alcohol is used as an initiator to control molecular weight, it is added at this stage. The monomer-to-initiator ratio will determine the theoretical molecular weight.

-

The reaction mixture is stirred under the inert atmosphere. The reaction time can vary from a few minutes to several hours, depending on the temperature, catalyst concentration, and desired conversion.[16]

-

-

Termination and Purification:

-

The polymerization is terminated by cooling the reaction mixture to room temperature.

-

The resulting solid polymer (PGA) is then dissolved in a suitable solvent, such as hexafluoroisopropanol (HFIP).[9]

-

The polymer is precipitated by pouring the solution into a non-solvent like methanol or ethanol.

-

The precipitated polymer is filtered, washed with the non-solvent to remove any unreacted monomer and catalyst residues, and then dried under vacuum until a constant weight is achieved.

-

Characterization:

-

The molecular weight and polydispersity of the synthesized PGA can be determined using Gel Permeation Chromatography (GPC).

-

The chemical structure and purity can be confirmed by ¹H NMR and FTIR spectroscopy.

-

Thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) can be analyzed using Differential Scanning Calorimetry (DSC).

Applications

The primary application of this compound is as a monomer for biodegradable polymers used in the medical field.[1][3] These applications leverage the biocompatibility and predictable degradation profile of PGA and its copolymers.

-

Absorbable Sutures: this compound-based polymers are widely used to manufacture absorbable surgical sutures, which provide temporary wound support and then dissolve, eliminating the need for removal.[1]

-

Drug Delivery Systems: PLGA, a copolymer of lactide and this compound, is extensively used to create microparticles, nanoparticles, and implants for the controlled release of drugs over extended periods.[3][4]

-

Tissue Engineering: Scaffolds made from this compound-based polymers provide a temporary structure for cells to grow and form new tissue. The scaffold degrades as the new tissue develops.[1]

-

Orthopedic Devices: Bioresorbable plates, screws, and pins for bone fixation are manufactured from these polymers, which provide support during healing and are then absorbed by the body.

-

Sustainable Packaging: Due to their biodegradability, this compound-based polymers are being explored as environmentally friendly alternatives to conventional plastics in packaging applications.[4]

Safety and Handling

This compound is considered harmful if swallowed and causes serious eye irritation.[6] Appropriate safety precautions should be taken when handling this chemical.

Table 5: Safety and Handling of this compound

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[7][17] A dust mask (N95 type) is recommended if handling as a powder.[7] |

| Handling | Handle in a well-ventilated area or under a fume hood.[4] Avoid generation of dust.[18] |

| Storage | Store in a tightly sealed container in a cool, dry place, typically at -20°C.[4][7][17][18] It is moisture-sensitive and should be stored with a desiccant or under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[8][17][18] |

| Hazards | Harmful if swallowed (Acute Tox. 4). Causes serious eye irritation (Eye Irrit. 2).[6][7] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Seek medical attention.[19] |

References

- 1. What is this compound? Properties and Uses in Biomedical Polymers [eureka.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ulipolymer.com [ulipolymer.com]

- 4. polysciences.com [polysciences.com]

- 5. What is this compound? - CD Bioparticles [cd-bioparticles.net]

- 6. This compound | C4H4O4 | CID 65432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 乙交酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. polylactide.com [polylactide.com]

- 9. Polythis compound - Wikipedia [en.wikipedia.org]

- 10. CN103242287B - Preparation method of this compound - Google Patents [patents.google.com]

- 11. ovid.com [ovid.com]

- 12. kinampark.com [kinampark.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CN112010834B - Method for synthesizing this compound in one step - Google Patents [patents.google.com]

- 17. akinainc.com [akinainc.com]

- 18. ulipolymer.com [ulipolymer.com]

- 19. abmole.com [abmole.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Glycolide Monomer: CAS Number, Specifications, and Quality Control Protocols

This technical guide provides a comprehensive overview of this compound monomer, a critical building block for biocompatible and biodegradable polymers such as polyglycolic acid (PGA) and poly(lactic-co-glycolic acid) (PLGA). These polymers are extensively used in medical devices, drug delivery systems, and tissue engineering applications.[1][2] The purity and quality of the this compound monomer are paramount as they directly impact the physicochemical properties and performance of the final polymer product.[3]

This compound Monomer: Identification and Properties

This compound is the cyclic diester of glycolic acid. Its proper identification and key properties are fundamental for its application in research and development.

-

Chemical Name: 1,4-Dioxane-2,5-dione

-

Synonyms: Glycollide, p-Dioxane-2,5-dione

-

Molecular Formula: C₄H₄O₄

-

Molecular Weight: 116.07 g/mol [4]

-

Appearance: White to off-white crystalline solid[1]

This compound Monomer Specifications

The quality of this compound monomer is defined by a set of specifications that ensure its suitability for polymerization, particularly for medical-grade applications. The following table summarizes typical specifications from various suppliers.

| Parameter | Specification |

| Purity (Assay) | ≥99.0% to ≥99.9% |

| Melting Point | 82 - 87 °C[1] |

| Moisture Content | ≤0.02% |

| Residual Monomers (e.g., Glycolic Acid) | ≤0.05%[1] |

| Residual Acid Content | Typically specified as meq/kg |

Experimental Protocols for Quality Control

Rigorous analytical testing is essential to verify that the this compound monomer meets the required specifications. The following sections detail the methodologies for key quality control experiments.

Gas chromatography is a primary method for determining the purity of this compound and quantifying residual monomers.[5] A common approach utilizes a Flame Ionization Detector (GC-FID) for its high sensitivity and robustness.[5]

Principle: This method separates volatile compounds based on their partitioning between a stationary phase in a capillary column and a mobile gas phase. The detector response is proportional to the amount of the compound, allowing for quantification.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound monomer sample.[5]

-

Dissolve the sample in a suitable solvent such as dichloromethane or acetone in a volumetric flask.[4]

-

If analyzing residual monomer in a polymer (like PLGA), the polymer can be precipitated out using a non-solvent like n-hexane. The supernatant containing the monomer is then analyzed.[4]

-

Prepare a series of calibration standards of known this compound concentration.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for polar compounds, such as an Agilent HP-INNOWax (polyethylene glycol) or an HP-5MS (5% phenyl methyl polysiloxane).[1][4]

-

Injector Temperature: 250 - 300 °C.[1]

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase at 10 °C/minute to 220 °C.

-

Final Hold: Hold at 220 °C for 5 minutes. (Note: The temperature program should be optimized for the specific column and instrument.)

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Detector Temperature: 300 °C.

-

-

Analysis:

-

Inject a defined volume (e.g., 1 µL) of the sample and standard solutions into the GC.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Calculate the purity by comparing the peak area of the this compound in the sample to the calibration curve generated from the standards. Impurities and residual monomers are quantified similarly.

-

The melting point is a critical indicator of purity. Pure crystalline substances melt over a very narrow temperature range.[6] Impurities typically cause a depression and broadening of the melting range.[6] The USP <741> method is a standard procedure.[7]

Principle: The melting range is determined by visually observing the temperatures at which the substance begins to collapse (onset point) and becomes completely liquid (clear point) as it is heated at a controlled rate.[7]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[7]

-

-

Instrumentation:

-

A calibrated melting point apparatus with a heating block and a high-accuracy thermometer or sensor.

-

-

Procedure (USP Class Ia): [7][8]

-

Insert the capillary tube into the heating block.

-

Heat the block rapidly to a temperature approximately 5 °C below the expected melting point of this compound (around 77-80 °C).

-

Reduce the heating rate to a constant 1 °C/minute.[7]

-

Record the temperature at which the substance first shows signs of melting (onset point).

-

Record the temperature at which the substance is completely transformed into a liquid (clear point).

-

The melting range is the interval between the onset and clear points.

-

This compound is sensitive to moisture, which can initiate hydrolysis and affect polymerization. Karl Fischer titration is the standard method for determining water content with high accuracy and specificity.[9]

Principle: This method is based on the Bunsen reaction, where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and an alcohol. The endpoint is detected potentiometrically.

Methodology:

-

Instrumentation:

-

An automated Karl Fischer titrator (volumetric or coulometric). For this compound, a volumetric titrator is generally suitable.

-

A KF headspace oven may be used if the sample does not readily dissolve in the KF reagent or releases water slowly.[2]

-

-

Reagents:

-

Karl Fischer reagent (titrant).

-

Anhydrous methanol or a suitable solvent for the titration vessel.

-

-

Procedure:

-

Add the solvent to the titration vessel and pre-titrate to dryness with the Karl Fischer reagent to eliminate any ambient moisture.

-

Quickly and accurately weigh a suitable amount of the this compound sample and add it to the vessel.

-

Stir to dissolve the sample.

-

Begin the titration. The instrument will automatically add the titrant until the endpoint is reached.

-

The instrument software calculates the water content, typically reported as a percentage (%) or parts per million (ppm).

-

Residual acidic impurities, such as glycolic acid, can act as initiators or catalysts in polymerization, leading to poor control over the polymer's molecular weight.[3] A potentiometric titration is a reliable method for quantifying the total acid content.

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized basic solution. A potentiometer is used to detect the equivalence point of the acid-base reaction.

Methodology:

-

Sample Preparation:

-

Accurately weigh a significant amount of the this compound monomer (e.g., 1-2 g) to ensure a measurable amount of acid.

-

Dissolve the sample in a suitable anhydrous, non-acidic solvent (e.g., a mixture of chloroform and water for extraction, followed by analysis of the aqueous phase, or an appropriate organic solvent).

-

-

Instrumentation:

-

An automated potentiometric titrator with a suitable electrode (e.g., a pH electrode).

-

A calibrated burette.

-

-

Reagents:

-

A standardized titrant, such as 0.01 M tetrabutylammonium hydroxide (TBAH) in a non-aqueous solvent, is often used for weak acids in organic media.[10]

-

-

Procedure:

-

Place the dissolved sample in the titration vessel and immerse the electrode.

-

Titrate the sample with the standardized TBAH solution, recording the potential (mV) or pH as a function of the titrant volume.

-

Determine the endpoint from the inflection point of the titration curve.

-

Calculate the amount of residual acid based on the volume of titrant used and its molarity. The result is often expressed in milliequivalents per kilogram (meq/kg).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical quality control workflow for incoming this compound monomer, ensuring it meets the required specifications before being used in production or research.

Caption: Quality control workflow for this compound monomer.

References

- 1. Compositional Characterization of Syngas-Based this compound Using Gas Chromatogram-Mass Spectrometry and Electrospray Ionization High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ppd.com [ppd.com]

- 3. uspnf.com [uspnf.com]

- 4. Determination of Monomer Residues in Poly(lactide-co-glycolide) as Carrier of Sustained Release Preparation by Gas Chromatography with Sample Injection after Dissolving-Precipitation [qikan.cmes.org]

- 5. polymersolutions.com [polymersolutions.com]

- 6. USP LG Polymer Standards for Drug Development | PLGA, PLA, PLG Standards [usp.org]

- 7. thinksrs.com [thinksrs.com]

- 8. scribd.com [scribd.com]

- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

The Genesis of a Bioresorbable Pioneer: A Technical History of Glycolide and its Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolide, the cyclic dimer of glycolic acid, serves as the foundational monomer for polyglycolic acid (PGA), a polymer that revolutionized the medical field as the first widely used synthetic, absorbable suture. The journey from the initial synthesis of this simple cyclic ester to the development of high-molecular-weight polymers for biomedical applications is a story of chemical innovation, overcoming challenges of instability, and harnessing unique material properties. This in-depth technical guide explores the history of this compound's discovery and the evolution of its polymerization, providing detailed experimental protocols from seminal works and summarizing key quantitative data for a comprehensive understanding of its development.

Early History and Discovery

The story of this compound is intrinsically linked to the broader history of polymer science. While Wallace Carothers' foundational work on polyesters at DuPont in the 1930s laid the theoretical groundwork for creating long-chain polymers, the specific development of high-molecular-weight PGA from this compound occurred later.

In 1954, a pivotal discovery was made, identifying polyglycolic acid as a tough, fiber-forming polymer with the unexpected property of hydrolytic instability.[1][2] This characteristic, initially seen as a drawback, would later become its most celebrated feature in the medical field. The key to producing high-molecular-weight PGA, and thus a material with practical applications, was the synthesis and purification of its cyclic dimer, this compound.

The most significant early method for producing polymer-grade this compound was detailed in a 1954 patent.[1][3] This process involved the thermal depolymerization of low-molecular-weight glycolic acid oligomers under high vacuum.[1][3] This technique allowed for the synthesis of a purer monomer, which was essential for achieving the high molecular weights required for fiber formation.

The true potential of PGA was realized in the 1960s when researchers at American Cyanamid's Davis & Geck subsidiary developed the first synthetic absorbable suture.[4][5][6] This product, branded as Dexon®, was introduced to the market in the early 1970s and marked a new era in wound closure, offering a synthetic alternative to catgut sutures with more predictable absorption and lower tissue reactivity.[4][5][6][7]

Synthesis of this compound: From Oligomer to Cyclic Dimer

The primary historical method for synthesizing high-purity this compound is a two-step process: the formation of glycolic acid oligomers followed by their thermal depolymerization.

Experimental Protocol: this compound Synthesis via Depolymerization of Glycolic Acid Oligomers (Based on U.S. Patent 2,668,162)

This protocol describes a foundational method for producing this compound suitable for polymerization.

Step 1: Preparation of Glycolic Acid Oligomers

-

Reaction Setup: A reaction vessel equipped with a stirrer and a distillation outlet is charged with a 70% aqueous solution of glycolic acid.

-

Polycondensation: The solution is heated to a temperature range of 175-180°C under a vacuum of approximately 20 kPa.

-

Water Removal: Water is continuously removed by distillation during the heating process, driving the condensation reaction to form low-molecular-weight oligomers of glycolic acid.

-

Product: The resulting product is a brittle, low-molecular-weight polyglycolic acid (glycolic acid oligomer).

Step 2: Thermal Depolymerization to this compound

-

Preparation: The glycolic acid oligomer from Step 1 is crushed into a fine powder.

-

Reaction Setup: A depolymerization apparatus is used, consisting of a heated reaction vessel and a cooled collection surface, all under high vacuum.

-

Depolymerization: The powdered oligomer is fed into the reaction vessel, which is heated to 270-285°C under a high vacuum (e.g., 1.6-2.0 kPa).

-

Collection: Under these conditions, the oligomer depolymerizes to form gaseous this compound, which is then collected as a crystalline solid on the cooled surface of the apparatus.

-

Purification: The crude this compound is typically purified further by recrystallization from a suitable solvent, such as ethyl acetate, to remove residual glycolic acid and oligomers.

Logical Workflow for this compound Synthesis

Polymerization of this compound: Ring-Opening Polymerization

The synthesis of high-molecular-weight polyglycolic acid is most effectively achieved through the ring-opening polymerization (ROP) of purified this compound. This method allows for greater control over the molecular weight of the resulting polymer compared to direct polycondensation of glycolic acid.

Experimental Protocol: Ring-Opening Polymerization of this compound (Generalized from historical literature, including Gilding and Reed, 1979)

This protocol outlines a typical procedure for the synthesis of high-molecular-weight PGA.

-

Monomer and Catalyst Preparation: High-purity this compound is charged into a dry reaction vessel under an inert atmosphere (e.g., nitrogen). A catalyst, such as stannous octoate (tin(II) 2-ethylhexanoate), is added.[2][8][9] An initiator, like a long-chain alcohol (e.g., 1-dodecanol), can also be included to control molecular weight.[10]

-

Polymerization: The reaction mixture is heated to a temperature typically in the range of 180-220°C with continuous stirring. The polymerization is allowed to proceed for several hours.

-

Isolation: After the desired reaction time, the molten polymer is discharged from the reactor and allowed to cool and solidify.

-

Purification: The polymer may be purified to remove any unreacted monomer by dissolution in a suitable solvent (e.g., hexafluoroisopropanol) followed by precipitation in a non-solvent (e.g., methanol).

-

Drying: The purified polymer is then dried under vacuum to remove residual solvents.

Logical Workflow for Ring-Opening Polymerization of this compound

Quantitative Data Summary

The following tables summarize key quantitative data from the historical development of this compound and PGA.

Table 1: this compound Synthesis via Thermal Depolymerization

| Parameter | Value/Range | Source(s) |

| Oligomerization Temperature | 175-180 °C | [3] |

| Oligomerization Pressure | ~20 kPa | [3] |

| Depolymerization Temperature | 270-285 °C | [1][3] |

| Depolymerization Pressure | 1.6-2.0 kPa | [1][3] |

| Yield of Purified this compound | 15-23% (from unmodified oligomers) | [11] |

| Purity of this compound | >99% (from modified oligomers) | [11] |

Table 2: Ring-Opening Polymerization of this compound

| Parameter | Value/Range | Source(s) |

| Polymerization Temperature | 180-220 °C | [8][10] |

| Common Catalyst | Stannous Octoate (Sn(Oct)₂) | [2][8][9] |

| Catalyst Concentration ([M]:[C]) | 50,000:1 to 250,000:1 (for sutures) | [8] |

| Reaction Time | 2-5 hours | [8] |

| Achieved Weight Average M.W. | 280,000 g/mol | [10] |

Table 3: Physicochemical Properties of Polyglycolic Acid (PGA)

| Property | Value/Range | Source(s) |

| Melting Point (Tm) | 225-230 °C | [2] |

| Glass Transition Temp. (Tg) | 35-40 °C | [2] |

| Degree of Crystallinity | 45-55% | [2] |

| In Vitro Degradation (Weight Loss) | Significant after 7-9 days | [12][13][14] |

| Hydrolytic Degradation Mechanism | Bulk erosion | [12][13][15] |

Degradation Pathway

The utility of PGA in biomedical applications stems from its hydrolytic degradation into a naturally occurring metabolite. The degradation process occurs in two main stages.

-

Initial Stage: Water penetrates the amorphous regions of the polymer matrix, leading to the hydrolysis of the ester bonds. During this phase, there is a significant decrease in molecular weight but minimal loss of physical mass.[2][12][13]

-

Second Stage: Once the amorphous regions are eroded, the more resistant crystalline domains become susceptible to hydrolysis. The breakdown of these regions leads to a rapid loss of polymer mass as the glycolic acid monomer and its short-chain oligomers are solubilized and metabolized by the body through the Krebs cycle, ultimately being excreted as carbon dioxide and water.[12][13][16]

Conclusion

The discovery and development of this compound and polyglycolic acid represent a landmark achievement in biomaterials science. The journey from identifying a tough, fiber-forming polymer in the mid-20th century to its application as the first synthetic absorbable suture demonstrates a remarkable translation of chemical synthesis and material science into clinical practice. The early protocols for this compound synthesis via thermal depolymerization and its subsequent ring-opening polymerization laid the groundwork for the production of a wide range of bioresorbable medical devices. Understanding this history and the technical details of these foundational processes provides valuable context for contemporary research in biodegradable polymers, drug delivery, and tissue engineering.

References

- 1. US7235673B2 - this compound production process, and glycolic acid oligomer for this compound production - Google Patents [patents.google.com]

- 2. Polythis compound - Wikipedia [en.wikipedia.org]

- 3. US20240287017A1 - A method for synthesizing this compound - Google Patents [patents.google.com]

- 4. Davis & Geck - Wikipedia [en.wikipedia.org]

- 5. Davis and Geck - Syracuse University Libraries Digital Collections [digitalcollections.syr.edu]

- 6. clinicalanatomy.com [clinicalanatomy.com]

- 7. The history and evolution of sutures in pelvic surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High this compound Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kinampark.com [kinampark.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structural Evolution of Polythis compound and Poly(this compound-co-lactide) Fibers during In Vitro Degradation with Different Heat-Setting Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Polyglycolic Acid–Polylactic Acid Scaffold Response to Different Progenitor Cell In Vitro Cultures: A Demonstrative and Comparative X-Ray Synchrotron Radiation Phase-Contrast Microtomography Study - PMC [pmc.ncbi.nlm.nih.gov]

Glycolide Solubility: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of glycolide is paramount for its application in polymerization, purification, and the formulation of biodegradable polymers such as polyglycolic acid (PGA) and poly(lactic-co-glycolide) acid (PLGA). This in-depth technical guide provides a detailed overview of this compound solubility in various organic solvents, complete with quantitative data, experimental protocols, and a visual representation of the solubility determination workflow.

Core Principles of this compound Solubility

This compound, the cyclic dimer of glycolic acid, is a crystalline solid at room temperature. Its solubility is governed by the principle of "like dissolves like," where polar solvents are generally more effective at dissolving this polar molecule. Factors such as temperature and the presence of impurities can significantly influence solubility. While high-molecular-weight polythis compound is notoriously insoluble in most common organic solvents, the this compound monomer exhibits greater solubility, a critical property for its use in ring-opening polymerization.[1]

Quantitative Solubility of this compound in Organic Solvents

Precise, quantitative data on the solubility of this compound across a wide range of organic solvents is crucial for process optimization and formulation development. The following table summarizes available data, providing a comparative reference for solvent selection.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g of solution) |

| Acetone | 23 | 33.9% by weight[2] |

Experimental Protocol for Determining this compound Solubility

A precise and reproducible experimental protocol is essential for determining the solubility of this compound in a chosen organic solvent. The following gravimetric method is a standard approach.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (solvent-compatible, appropriate pore size)

-

Oven or vacuum oven

-

Filtration apparatus

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it again to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 g of solvent) = (Mass of dissolved this compound / (Mass of saturated solution - Mass of dissolved this compound)) * 100

Solubility ( g/100 mL of solvent) = (Mass of dissolved this compound / Volume of solvent used) * 100

-

Experimental Workflow for this compound Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining this compound solubility.

This guide provides a foundational understanding of this compound solubility and a practical framework for its experimental determination. For professionals in drug development and polymer science, a thorough grasp of these principles is essential for innovation and the successful application of this compound-based materials.

References

An In-Depth Technical Guide to the Thermodynamic Properties of Glycolide Polymerization

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of glycolide to produce poly(glycolic acid) (PGA) is a cornerstone in the development of biodegradable polymers for biomedical applications. A thorough understanding of the thermodynamics governing this process is critical for controlling polymer properties, optimizing synthesis, and ensuring material performance. This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound polymerization, detailed experimental methodologies for their determination, and a summary of key quantitative data.

Core Thermodynamic Principles

The polymerization of this compound is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG_p). The spontaneity of the polymerization is determined by the interplay between enthalpy (ΔH_p) and entropy (ΔS_p), as described by the following equation:

ΔG_p = ΔH_p - TΔS_p

A negative ΔG_p indicates that polymerization is thermodynamically favorable. The key thermodynamic parameters are:

-

Enthalpy of Polymerization (ΔH_p): This represents the change in heat content of the system during polymerization. The ring-opening of the strained seven-membered this compound ring is an exothermic process, resulting in a negative ΔH_p. This is the primary driving force for the polymerization.[1]

-

Entropy of Polymerization (ΔS_p): This reflects the change in randomness or disorder of the system. The conversion of small, independent monomer molecules into long polymer chains leads to a decrease in translational degrees of freedom, resulting in a negative ΔS_p. This term opposes the polymerization process.[1]

-

Ceiling Temperature (T_c): This is the temperature at which the rate of polymerization equals the rate of depolymerization, and the Gibbs free energy change is zero (ΔG_p = 0). Above the ceiling temperature, polymerization is not thermodynamically favored. The ceiling temperature can be calculated using the following equation:

T_c = ΔH_p / ΔS_p

The ceiling temperature for the bulk polymerization of this compound is quite high, indicating that the equilibrium lies far in favor of the polymer under typical polymerization conditions.[2]

Quantitative Thermodynamic Data

The following table summarizes the experimentally determined thermodynamic parameters for the ring-opening polymerization of this compound. It is important to note that values can vary depending on the experimental conditions, such as the physical state of the monomer and polymer (e.g., melt, solution), the catalyst used, and the analytical technique employed.

| Thermodynamic Parameter | Value | Experimental Conditions | Method |

| Enthalpy of Polymerization (ΔH_p) | -20 ± 1.5 kJ/mol | 200°C, 500 ppm catalyst | Differential Scanning Calorimetry (DSC) |

| -23.3 ± 1.5 kJ/mol | 130–220°С | Equilibrium monomer concentration | |

| -32 ± 2 kJ/mol | 180°C (includes heat of crystallization) | Differential Scanning Calorimetry (DSC) | |

| Entropy of Polymerization (ΔS_p) | -22.0 ± 3.2 J/(mol·K) | 130–220°С | Equilibrium monomer concentration |

Experimental Protocols for Thermodynamic Characterization

Accurate determination of the thermodynamic properties of this compound polymerization is crucial for process development and material characterization. The two primary experimental techniques employed are Differential Scanning Calorimetry (DSC) and the measurement of equilibrium monomer concentration.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It can be used to directly determine the enthalpy of polymerization.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound monomer into a standard aluminum DSC pan.

-

Add a precise amount of catalyst (e.g., tin octoate solution) to the monomer. The catalyst concentration should be carefully controlled (e.g., 500 ppm).

-

Hermetically seal the DSC pan to prevent monomer sublimation during the experiment.

-

Prepare an empty, sealed aluminum pan to be used as a reference.[4]

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.[5]

-

-

Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a temperature below the melting point of this compound (e.g., 50°C).

-

Initiate a controlled heating program. A typical heating rate for observing the polymerization exotherm is 10°C/min.[6] The temperature range should encompass the melting of the monomer and the entire polymerization process (e.g., from 50°C to 250°C).

-

The instrument will record the heat flow to the sample relative to the reference. The polymerization of this compound will be observed as an exothermic peak.

-

-

Data Analysis:

-

Integrate the area under the exothermic polymerization peak to determine the total heat evolved (in Joules).

-

The enthalpy of polymerization (ΔH_p) in kJ/mol is calculated by dividing the total heat by the number of moles of this compound in the sample.[7]

-

It is important to note that if the polymerization occurs at a temperature where the resulting poly(glycolic acid) crystallizes, the measured exotherm will be a combination of the enthalpy of polymerization and the enthalpy of crystallization.[7] To isolate the enthalpy of polymerization, the experiment should ideally be conducted at a temperature above the melting point of PGA, or the enthalpy of crystallization must be determined separately and subtracted.

-

Equilibrium Monomer Concentration Method

This method involves polymerizing this compound to equilibrium at various temperatures and then measuring the concentration of the remaining monomer. The thermodynamic parameters can then be determined using the van't Hoff equation.

Experimental Protocol:

-

Polymerization to Equilibrium:

-

Prepare a series of reaction vessels each containing a precise amount of this compound monomer and catalyst in a suitable solvent (if performing solution polymerization) or in bulk.

-

Place the reaction vessels in thermostats set to different, precisely controlled temperatures (e.g., 130°C, 150°C, 170°C, 190°C).

-

Allow the polymerizations to proceed for a sufficient time to ensure that equilibrium between the monomer and polymer is reached. This time should be determined empirically from kinetic studies.

-

-

Sample Quenching and Monomer Extraction:

-

Rapidly quench the reactions to prevent further polymerization or depolymerization. This can be achieved by quickly cooling the reaction vessels in an ice bath.

-

Dissolve the resulting polymer-monomer mixture in a suitable solvent in which both are soluble.

-

Precipitate the polymer by adding a non-solvent. The unreacted monomer will remain in the solution.

-

-

Quantification of Equilibrium Monomer Concentration ([M]_eq):

-

Separate the polymer from the monomer solution by filtration or centrifugation.

-

Quantify the concentration of the this compound monomer in the supernatant using an appropriate analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for separating and quantifying the monomer.

-

Gas Chromatography (GC): Suitable for volatile monomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The concentration can be determined by integrating the monomer peaks relative to an internal standard.[8]

-

-

-

Data Analysis and Calculation of Thermodynamic Parameters:

-

The relationship between the equilibrium monomer concentration ([M]_eq) and temperature (T) is given by the following equation, derived from the principles of thermodynamics:

ln[M]_eq = ΔH_p / (RT) - ΔS_p / R

where R is the ideal gas constant.

-

Plot ln[M]_eq versus 1/T. The data should yield a straight line.

-

The slope of the line is equal to ΔH_p / R, from which the enthalpy of polymerization (ΔH_p) can be calculated.

-

The y-intercept of the line is equal to -ΔS_p / R, from which the entropy of polymerization (ΔS_p) can be calculated.

-

Visualizations

Ring-Opening Polymerization (ROP) of this compound

The following diagram illustrates the general mechanism for the ring-opening polymerization of this compound, which can be initiated by various species, including anionic, cationic, or coordination-insertion mechanisms.

Caption: General mechanism of this compound ring-opening polymerization.

Experimental Workflow for Thermodynamic Analysis

This diagram outlines the logical workflow for the experimental determination of the thermodynamic properties of this compound polymerization.

Caption: Workflow for thermodynamic analysis of this compound polymerization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. infinitalab.com [infinitalab.com]

- 4. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 5. Video: Differential Scanning Calorimetry: Measuring Enthalpy Changes [jove.com]

- 6. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High this compound Ratio by Ring-Opening Polymerisation [mdpi.com]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on Glycolide and Its Polymers for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glycolide and its polymers, primarily poly(glycolic acid) (PGA) and its copolymers, with a focus on their synthesis, properties, degradation, and biomedical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and quantitative data to support further research and development.

Introduction to this compound and Its Polymers

This compound is the cyclic dimer of glycolic acid, the simplest alpha-hydroxy acid. Its polymerization leads to the formation of poly(glycolic acid) (PGA), a biodegradable, thermoplastic polyester.[1] PGA and its copolymers, most notably poly(lactic-co-glycolic acid) (PLGA), have garnered significant attention in the biomedical field due to their excellent biocompatibility and tunable degradation profiles.[2][3] These polymers degrade by hydrolysis of their ester linkages to produce non-toxic, natural metabolites, making them ideal for a variety of applications, including absorbable sutures, drug delivery systems, and tissue engineering scaffolds.[4][5][] The ability to control the degradation rate and, consequently, the drug release kinetics by altering the copolymer composition (e.g., the lactide-to-glycolide ratio in PLGA) makes these materials particularly valuable for the development of advanced therapeutic products.[7][8]

Synthesis of this compound and Its Polymers

The synthesis of high-molecular-weight polythis compound and its copolymers is predominantly achieved through the ring-opening polymerization (ROP) of this compound.[9][10][11] This method offers excellent control over the polymer's molecular weight and properties.[12] An alternative, though less common for high-molecular-weight polymers, is the direct polycondensation of glycolic acid.[12][13]

Synthesis of this compound from Glycolic Acid

This compound is typically synthesized from glycolic acid through a two-step process involving the formation of low-molecular-weight oligomers followed by their depolymerization.[14][15][16]

Experimental Protocol: Synthesis of this compound

Materials:

-

Glycolic acid (70% aqueous solution)

-

Polyhydric alcohol (e.g., ethylene glycol) (optional, for modified oligomers)[14]

-

Depolymerization catalyst (e.g., tin(II) chloride dihydrate, zinc oxide)[14][17]

-

Ethyl acetate (for recrystallization)[14]

Procedure:

-

Oligomerization:

-

Place a calculated amount of 70% glycolic acid solution in a rotary evaporator flask. If preparing modified oligomers, add a polyhydric alcohol (e.g., in a 17:1 molar ratio of glycolic acid to alcohol).[14]

-

Heat the mixture at 130-180°C under reduced pressure (100-500 mbar) for approximately 5 hours to remove water and form glycolic acid oligomers.[14]

-

-

Depolymerization:

-

Add the depolymerization catalyst (e.g., 0.1-5% by weight of the initial glycolic acid) to the oligomer melt.[15]

-

Increase the temperature to 250-270°C and reduce the pressure to 10-20 mbar.[14]

-

The this compound formed will distill from the reaction mixture. Collect the crude this compound in a receiving flask cooled to -50°C.[14]

-

-

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimal amount of near-boiling ethyl acetate.[9][14]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[3]

-

Collect the purified this compound crystals by filtration, wash with a small amount of ice-cold ethyl acetate, and dry under vacuum.[3][9]

-

Ring-Opening Polymerization (ROP) of this compound

High-molecular-weight PGA is synthesized via the ring-opening polymerization of purified this compound, typically using a catalyst such as stannous octoate.[1][17]

Experimental Protocol: Ring-Opening Polymerization of this compound

Materials:

-

Purified this compound

-

Stannous octoate (Sn(Oct)₂) catalyst

-

Initiator (e.g., 1-dodecanol)

-

Toluene (or other suitable solvent, for solution polymerization)

-

Methanol (for precipitation)

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen.

-

Purify the this compound monomer by recrystallization to remove any water or glycolic acid impurities, which can inhibit polymerization and reduce the final molecular weight.[11]

-

-

Polymerization:

-

In a flame-dried reaction vessel under a nitrogen atmosphere, add the purified this compound.

-

If performing bulk polymerization, heat the vessel to melt the this compound (melting point ~83°C).

-

Prepare a stock solution of the catalyst (e.g., stannous octoate in dry toluene).

-

Add the desired amount of initiator (e.g., 1-dodecanol) and catalyst solution to the molten this compound. The monomer-to-initiator ratio will determine the target molecular weight.

-

Maintain the reaction mixture at a specific temperature (e.g., 170°C) for a set duration (e.g., several hours) with continuous stirring.[17]

-

-

Purification:

-

Dissolve the resulting polymer in a suitable solvent (e.g., hexafluoroisopropanol for high molecular weight PGA).

-

Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol.

-

Collect the purified polymer by filtration and dry it under vacuum at a temperature below its glass transition temperature.

-

Physicochemical and Mechanical Properties

The properties of polythis compound and its copolymers can be tailored by controlling the molecular weight, crystallinity, and copolymer ratio.

Table 1: Physicochemical and Mechanical Properties of PGA and PLGA

| Property | Polyglycolic Acid (PGA) | Poly(lactic-co-glycolic acid) (PLGA 50:50) | Poly(lactic-co-glycolic acid) (PLGA 75:25) |

| Glass Transition Temperature (°C) | 35 - 40[18] | 45 - 50 | 50 - 55 |

| Melting Temperature (°C) | 220 - 230[11] | Amorphous | Amorphous |

| Crystallinity (%) | 45 - 55[18] | Amorphous | Amorphous |

| Tensile Strength (MPa) | 55[8] | 40 - 50 | 50 - 60 |

| Young's Modulus (GPa) | 6.5 - 12.5[8][18] | 1.0 - 2.0 | 2.0 - 3.0 |

| Elongation at Break (%) | 1.0[8] | 2 - 4 | 3 - 5 |

Degradation of this compound-Based Polymers

The degradation of PGA and its copolymers occurs predominantly through the hydrolysis of their ester bonds. This process is influenced by several factors, including the polymer's molecular weight, crystallinity, and the surrounding environment (pH, temperature, and enzymatic activity).[2][15][19]

Hydrolytic Degradation

The primary mechanism of degradation is the random scission of ester linkages by water molecules, leading to a decrease in molecular weight and eventually mass loss.[19][20] The degradation of PLGA is generally faster than that of pure PGA or polylactic acid (PLA) due to its amorphous nature, which allows for easier water penetration.[2][20]

Enzymatic Degradation

While hydrolysis is the main driver of degradation, enzymes such as esterases and lipases can accelerate the process, particularly at the surface of the polymer.[9][21][22] However, the overall degradation is still primarily considered a hydrolytic process.[19]

Table 2: In Vitro and In Vivo Degradation of PGA and PLGA

| Polymer | Degradation Time (50% Mass Loss) | Key Factors Influencing Degradation Rate |

| PGA | 2-4 months (in vivo) | High crystallinity slows down degradation compared to amorphous PLGA.[18] |

| PLGA 50:50 | 1-2 months (in vivo) | Faster degradation due to higher this compound content and amorphous nature.[20] |

| PLGA 75:25 | 3-6 months (in vivo) | Slower degradation than 50:50 PLGA due to higher lactide content.[20] |

| PLGA 85:15 | 6-12 months (in vivo) | Slower degradation, suitable for long-term applications. |

Experimental Protocol: In Vitro Degradation Study

Materials:

-

Polymer samples (e.g., films, scaffolds, microspheres)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Analytical instruments for characterization (GPC, SEM, etc.)

Procedure:

-

Sample Preparation:

-

Prepare polymer samples of defined dimensions and weight.

-

Sterilize the samples using an appropriate method (e.g., ethylene oxide or gamma irradiation), as sterilization can affect degradation.[7]

-

-

Degradation:

-

Place each sample in a sterile container with a known volume of PBS (a high solution volume to sample mass ratio, e.g., 100:1, is recommended to avoid saturation with degradation products).[7]

-

Incubate the samples at 37°C.

-

At predetermined time points, retrieve replicate samples for analysis.

-

-

Analysis:

-

Mass Loss: Carefully wash the retrieved samples with deionized water and dry them to a constant weight. Calculate the percentage of mass loss.[7]

-

Molecular Weight Change: Determine the number-average (Mn) and weight-average (Mw) molecular weights of the dried samples using Gel Permeation Chromatography (GPC).[2][23]

-

Morphological Changes: Observe the surface and cross-sectional morphology of the samples using Scanning Electron Microscopy (SEM).

-

pH of the Medium: Measure the pH of the degradation medium to assess the release of acidic byproducts.

-

Biomedical Applications

The unique properties of this compound-based polymers have led to their widespread use in various biomedical applications.

Drug Delivery

PLGA is one of the most extensively used polymers for controlled drug delivery due to its tunable degradation rate, which allows for the sustained release of a wide range of therapeutic agents, from small molecules to large proteins.[24][25][26] The drug release from PLGA matrices typically follows a biphasic or triphasic pattern, with an initial burst release followed by a slower, degradation-controlled release phase.[5]

Experimental Protocol: Preparation of Drug-Loaded PLGA Microspheres (Oil-in-Water Emulsion Solvent Evaporation)

Materials:

-

PLGA

-

Drug to be encapsulated

-

Dichloromethane (DCM) or other suitable organic solvent

-

Poly(vinyl alcohol) (PVA) solution (as a surfactant)

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve a known amount of PLGA and the drug in DCM.

-

Emulsification: Add the organic phase to an aqueous solution of PVA. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.

-

Collection and Washing: Collect the microspheres by centrifugation. Wash them several times with deionized water to remove residual PVA and unencapsulated drug.

-

Lyophilization: Freeze-dry the microspheres to obtain a fine powder.

Tissue Engineering

PGA and PLGA are widely used to fabricate porous scaffolds for tissue engineering applications. These scaffolds provide a temporary template for cell adhesion, proliferation, and differentiation, eventually degrading as new tissue is formed.

Characterization of this compound and Its Polymers

A variety of analytical techniques are employed to characterize this compound and its polymers.

Experimental Protocol: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Instrumentation:

-

GPC system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene), and a refractive index (RI) detector. A viscometer or light scattering detector can be added for more accurate molecular weight determination.[27][28]

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the polymer in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform for PLGA, hexafluoroisopropanol for high molecular weight PGA). Filter the solution through a 0.2 µm filter to remove any particulate matter.[29]

-

Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene standards).[27][29]

-

Analysis: Inject the prepared polymer solution into the GPC system. The molecules will be separated based on their hydrodynamic volume, with larger molecules eluting first.

-

Data Interpretation: The RI detector signal is used to determine the concentration of the polymer at different elution times. The calibration curve is then used to convert the elution time to molecular weight. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the molecular weight distribution.[29]

Signaling Pathways and Biological Response

The degradation products of this compound-based polymers, primarily glycolic acid, are generally considered biocompatible and are metabolized by the body. However, the local accumulation of these acidic byproducts can elicit an inflammatory response.

Metabolic Pathway of Glycolic Acid

Glycolic acid enters the metabolic pathways of the cell, where it can be converted to glyoxylate and subsequently to glycine or oxalate.[30] Glycine can be used in protein synthesis or converted to pyruvate, which enters the citric acid cycle for energy production.[][13][31][32]

Inflammatory Response

The acidic microenvironment created by the degradation of PGA and PLGA can trigger an inflammatory response.[33] Studies have shown that the degradation products can activate the complement system, leading to the production of pro-inflammatory mediators like C3a and C5a, which recruit immune cells such as neutrophils and macrophages to the site of implantation.[12][14][34][35] This can lead to the polarization of macrophages towards a pro-inflammatory M1 phenotype.[33]

Visualizations

Synthesis of Polyglycolic Acid (PGA)

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graphviz dot file example · GitHub [gist.github.com]

- 4. Drug release from PLGA microparticles can be slowed down by a surrounding hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 7. polymersolutions.com [polymersolutions.com]

- 8. Polyglycolic Acid (PGA, Polythis compound) :: MakeItFrom.com [makeitfrom.com]

- 9. researchgate.net [researchgate.net]

- 10. US20240287017A1 - A method for synthesizing this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Polyglycolic Acid-Induced Inflammation: Role of Hydrolysis and Resulting Complement Activation - ProQuest [proquest.com]

- 13. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. poly-med.com [poly-med.com]

- 17. researchgate.net [researchgate.net]

- 18. Sustainable and Biodegradable Polymers: PGA, PLA and PLGA [specificpolymers.com]

- 19. Enzymatic degradation behavior and mechanism of poly(lactide-co-glycolide) foams by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro degradation of thin poly(DL-lactic-co-glycolic acid) films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. dspace.library.uu.nl [dspace.library.uu.nl]

- 25. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]

- 26. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 27. resolvemass.ca [resolvemass.ca]

- 28. aimplas.net [aimplas.net]

- 29. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 30. researchgate.net [researchgate.net]

- 31. m.youtube.com [m.youtube.com]

- 32. Glycolysis - Wikipedia [en.wikipedia.org]

- 33. The pro-inflammatory response of macrophages regulated by acid degradation products of poly(lactide-co-glycolide) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Polyglycolic acid induced inflammation: Role of hydrolysis and resulting complement activation - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Glycolide Monomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety and handling considerations for glycolide monomer, a key building block in the synthesis of biodegradable polymers such as polyglycolic acid (PGA) and poly(lactic-co-glycolic acid) (PLGA). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Physicochemical and Toxicological Properties

This compound is a cyclic diester of glycolic acid. Its handling requires an understanding of its physical, chemical, and toxicological characteristics. While extensive toxicological data for this compound monomer is not available, its degradation to glycolic acid provides insight into its biological fate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₄O₄ |

| Molecular Weight | 116.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 82-86 °C |

| Solubility | Soluble in many organic solvents. Insoluble in water, but hydrolyzes. |

| Stability | Moisture-sensitive; hydrolyzes to glycolic acid.[1] |

Table 2: Hazard Identification and Classification

| Hazard | Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Acute Tox. 4 | H302: Harmful if swallowed. |

| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation. |

| Skin Irritation | Not classified as a skin irritant, but may cause irritation upon prolonged contact. | P264, P280, P302+P352, P332+P313 |

| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312 |

Safe Handling and Storage Procedures

Proper handling and storage are paramount to prevent exposure and maintain the quality of the this compound monomer.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn at all times when handling this compound monomer.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or latex, should be worn to prevent skin contact.[2]

-

Respiratory Protection: In poorly ventilated areas or when generating dust, a NIOSH-approved respirator for dust should be used.[2]

-

Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.[3]

Engineering Controls

-

Ventilation: All work with this compound monomer should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[4]

-

Eye Wash and Safety Shower: An easily accessible eye wash station and safety shower must be available in the immediate work area.[4]

Storage

-

Temperature: Store in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C.[5]

-

Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis due to moisture.[3]

-

Container: Keep the container tightly sealed.[3]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound monomer in a laboratory setting.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire and Explosion Hazards

-

Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[4]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide and carbon dioxide.[1]

-

Firefighting Procedures: Wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.[4]

-

Containment and Cleanup: Sweep up the spilled solid and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the spill area with a damp cloth.[6]

Experimental Protocols

Detailed experimental protocols are essential for ensuring both safety and the quality of research outcomes.

Synthesis of this compound Monomer by Depolymerization